molecular formula C17H22ClF3N2O2 B2512695 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride CAS No. 1396880-88-8

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride

Cat. No.: B2512695
CAS No.: 1396880-88-8
M. Wt: 378.82
InChI Key: UOPCZUQEMHVYND-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a piperazine ring, a privileged scaffold in drug discovery known for its versatility and presence in compounds across a wide range of therapeutic areas . The piperazine core is functionalized with a 4-(trifluoromethyl)benzoyl group and an ethanol moiety bearing a cyclopropyl ring, a combination that suggests potential for modulating the compound's physicochemical properties and biological interactions. The hydrochloride salt form enhances the compound's stability and solubility for in vitro experimental applications. This compound is intended for use as a key intermediate or a building block in medicinal chemistry programs, particularly in the synthesis and exploration of novel bioactive molecules. It may also serve as a valuable tool compound in high-throughput screening assays to identify and characterize new biological targets. Researchers can utilize this material to investigate structure-activity relationships (SAR), particularly around the piperazine pharmacophore, and to study the effects of the trifluoromethyl and cyclopropyl substituents on receptor binding affinity and selectivity. This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCZUQEMHVYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final step involves the formation of the cyclopropyl group and the conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to fluorine or chlorine substituents in analogs (e.g., ) .
  • Salt Form : Hydrochloride salts (target compound, Fluphenazine) generally exhibit higher aqueous solubility than trifluoroacetate () or free bases .
  • Side Chain Diversity: The cyclopropylethanol side chain in the target compound may confer steric constraints and metabolic resistance compared to phenothiazine () or sulfonamide () systems.

Physicochemical and Pharmacological Comparisons

Property Target Compound Fluphenazine HCl () 4-(2-Fluorobenzoyl)piperazinium trifluoroacetate ()
Molecular Weight ~463.8 g/mol (estimated) 510.4 g/mol 438.3 g/mol
Melting Point Not reported 226–233°C Not reported
Key Pharmacological Target Likely CNS receptors (inferred from analogs) Dopamine D1/D2 receptors Undisclosed; fluorobenzoyl may target kinases or GPCRs
Synthetic Complexity High (multi-step acylation, cyclopropane coupling) Moderate (phenothiazine-piperazine conjugation) Moderate (fluorobenzoyl introduction, ketone functionalization)

Critical Insights:

  • Bioactivity: Fluphenazine’s phenothiazine-piperazine structure is optimized for antipsychotic activity via dopamine receptor blockade, whereas the target compound’s cyclopropane and ethanol groups may shift selectivity toward other CNS targets (e.g., serotonin receptors) .

Biological Activity

1-Cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride, often referred to as TPIP, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of TPIP includes a cyclopropyl group and a piperazine moiety, which are known to enhance the pharmacological profile of compounds. The synthesis typically involves the reaction of 1-benzoyl-4-(4-fluorophenyl)piperazine with cyclopropylacetic acid, often catalyzed by triethylamine, followed by purification techniques such as crystallization and chromatography .

Biological Properties

TPIP exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : TPIP has been shown to inhibit the synthesis of prostaglandin E2, a key mediator in inflammation. This effect is primarily attributed to its action as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response .
  • Analgesic Properties : The compound has demonstrated analgesic effects in various animal models, suggesting its potential utility in pain management .
  • Antipyretic Activity : TPIP has also been noted for its ability to reduce fever, further supporting its role as an anti-inflammatory agent .

The biological activity of TPIP is mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting COX-2 and 5-LOX, TPIP reduces the production of pro-inflammatory mediators.
  • Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors involved in pain and inflammation pathways.

Research Findings

Recent studies have highlighted the efficacy of TPIP in various experimental models:

Table 1: Summary of Biological Activities of TPIP

Activity TypeModel UsedObserved EffectReference
Anti-inflammatoryRat paw edema modelSignificant reduction in edema
AnalgesicHot plate testIncreased pain threshold
AntipyreticFever induced by pyrogensDecrease in body temperature

Case Studies

In a controlled study evaluating the analgesic properties of TPIP, researchers administered varying doses to rats subjected to thermal stimuli. Results indicated a dose-dependent increase in pain threshold, suggesting significant analgesic potential. Additionally, another study focused on inflammatory responses demonstrated that TPIP effectively reduced paw edema induced by carrageenan injection .

Q & A

Q. What are the critical steps for synthesizing 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride with high purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclopropane ring formation : Reacting cyclopropane precursors (e.g., cyclopropylmagnesium bromide) with intermediates under inert atmospheres to prevent oxidation .
  • Piperazine functionalization : Coupling 4-(trifluoromethyl)benzoyl chloride with piperazine derivatives in refluxing ethanol, followed by TFA-mediated deprotection .
  • Final purification : Use silica gel column chromatography (EtOAc/petroleum ether) to isolate the product. Characterization via NMR (e.g., verifying cyclopropyl protons at δ 0.5–1.5 ppm) and mass spectrometry (exact mass ~449.1 g/mol) ensures purity .

Q. How should researchers verify the structural integrity of this compound?

Answer: Key analytical methods include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine ring conformation and hydrogen bonding) .
  • FT-IR spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .

Q. What solubility properties are relevant for in vitro assays?

Answer: The hydrochloride salt enhances water solubility (~10–20 mg/mL in PBS at pH 7.4). For organic solvents:

  • DMSO : >50 mg/mL (ideal for stock solutions).
  • Ethanol : ~30 mg/mL (use for precipitation studies).
    Pre-filter solutions (0.22 µm) to avoid particulate interference in cell-based assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethylbenzoyl group?

Answer: Yield optimization strategies:

  • Temperature control : Maintain 60–70°C during benzoylation to prevent side reactions (e.g., piperazine dimerization) .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dialysis to remove traces .

Q. What methodologies are recommended for assessing receptor binding affinity?

Answer:

  • In vitro competitive binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values. Correct for nonspecific binding with excess cold ligand .
  • Surface plasmon resonance (SPR) : Immobilize target receptors on sensor chips to quantify association/dissociation rates (ka/kd) in real time .
  • Computational docking : Predict binding poses using Schrödinger Suite or AutoDock Vina, focusing on piperazine-aryl interactions and cyclopropane steric effects .

Q. How should conflicting bioactivity data across studies be addressed?

Answer:

  • Validate assay conditions : Ensure consistent pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) in cell cultures .
  • Check metabolite interference : Use LC-MS to rule out degradation products (e.g., hydrolyzed cyclopropane or de-benzoylated derivatives) .
  • Replicate with independent batches : Synthesize three separate lots to confirm reproducibility (RSD <15% in IC₅₀ values) .

Q. What strategies resolve discrepancies in NMR spectra due to rotameric equilibria?

Answer:

  • Variable-temperature NMR : Heat samples to 50–60°C to coalesce split peaks from hindered piperazine rotation .
  • COSY/NOESY experiments : Identify through-space correlations between cyclopropyl and benzoyl protons .
  • DFT calculations : Simulate expected coupling constants (e.g., J = 5–8 Hz for cyclopropane CH₂ groups) using Gaussian 16 .

Methodological Considerations

Q. What protocols are advised for stability testing under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate compound in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess changes in UV-Vis absorbance (λmax ~275 nm for benzoyl groups) .

Q. How can researchers design SAR studies to improve potency?

Answer:

  • Piperazine modifications : Replace trifluoromethyl with nitro or cyano groups to test electronic effects on receptor binding .
  • Cyclopropane bioisosteres : Substitute with aziridine or oxetane rings to evaluate steric tolerance .
  • Dose-response curves : Test derivatives at 0.1–100 µM in triplicate; calculate Hill slopes to identify cooperative binding .

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